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Compound of Interest

Compound Name: 3-(2-Bromoacetyl)benzonitrile

Cat. No.: B122449

An In-depth Technical Guide to 3-(2-
Bromoacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological specifications of 3-(2-Bromoacetyl)benzonitrile (CAS No: 50916-55-7). Itis
intended to serve as a core resource for professionals in research and drug development,
offering detailed data, experimental methodologies, and contextual information regarding its
applications.

Core Chemical and Physical Specifications

3-(2-Bromoacetyl)benzonitrile is a bifunctional organic compound containing both a reactive
a-bromoketone group and a benzonitrile moiety. These features make it a valuable
intermediate in organic synthesis. All quantitative data is summarized in the table below for
clarity and ease of comparison.
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Property Value Reference
CAS Number 50916-55-7 [1]12]
Molecular Formula CoHeBrNO [1]
Molecular Weight 224.05 g/mol [1]

White to pale-yellow
Appearance _ [3]
solid/crystal powder

Melting Point 67-70 °C [1]
Boiling Point 317.7 °C at 760 mmHg [1]
Density 1.56 g/cm3 [1]
Purity Typically =95% [1]
Solubility Soluble in Methanol N/A
SMILES C1=CC(=CC(=C1)C(=0)CBr)C (]

#N

XWCGNFLHRINYCE-
InChl Key [1]
UHFFFAOYSA-N

Synthesis and Characterization Protocols

The primary route for synthesizing 3-(2-Bromoacetyl)benzonitrile is the a-bromination of its
precursor, 3-acetylbenzonitrile. The bromoacetyl group is a known reactive moiety, often used
as an alkylating agent in organic and medicinal chemistry.

This protocol describes a standard laboratory procedure for the synthesis of 3-(2-
Bromoacetyl)benzonitrile from 3-acetylbenzonitrile using N-Bromosuccinimide (NBS), a
common reagent for allylic and benzylic bromination.[4][5]
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Step

Procedure

1. Reactant Preparation

Dissolve 1 equivalent of 3-acetylbenzonitrile in a
suitable solvent such as carbon tetrachloride or

ethyl acetate in a round-bottom flask.

2. Reagent Addition

Add 1.1 equivalents of N-Bromosuccinimide
(NBS) and a catalytic amount of a radical

initiator, such as benzoyl peroxide or AIBN.

3. Reaction Condition

Equip the flask with a reflux condenser and heat
the mixture to reflux under irradiation with a UV

lamp to facilitate radical initiation.

Monitor the reaction progress using Thin Layer

4. Monitoring Chromatography (TLC) until the starting material
is consumed.
Cool the reaction mixture to room temperature.
Filter the solid succinimide byproduct. Wash the
5. Work-up filtrate with an aqueous solution of sodium

thiosulfate to quench any remaining bromine,

followed by a brine wash.

6. Purification

Dry the organic layer over anhydrous
magnesium sulfate, filter, and concentrate the
solvent under reduced pressure. Purify the
crude product by recrystallization from a suitable
solvent system (e.g., ethanol/water) to yield the

final product.

While specific experimental spectra for 3-(2-Bromoacetyl)benzonitrile are not widely

published, the following protocols outline standard methods for its structural confirmation.
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Method

Protocol & Expected Results

1H NMR Spectroscopy

Dissolve a ~5-10 mg sample in a deuterated
solvent (e.g., CDCIs). Expected Signals: A
singlet for the two methylene protons (-CH2Br)
around 4.4-4.8 ppm. A complex multiplet pattern
in the aromatic region (7.5-8.2 ppm)
corresponding to the four protons on the

benzene ring.

13C NMR Spectroscopy

Prepare a more concentrated sample (~20-30
mg) in a deuterated solvent. Expected Signals:
A signal for the methylene carbon (-CHzBr)
around 30-35 ppm. Signals for the aromatic
carbons between 110-140 ppm. A signal for the
nitrile carbon (-C=N) around 115-120 ppm. A
signal for the carbonyl carbon (C=0) around

190 ppm.

Infrared (IR) Spectroscopy

Analyze the solid sample using a KBr pellet or
ATR accessory. Expected Peaks: A sharp,
strong peak around 2220-2240 cm™1 for the
nitrile (C=N) stretch. A strong, sharp peak
around 1680-1700 cm™1 for the ketone (C=0)
stretch. Aromatic C-H and C=C stretching peaks
in the 3000-3100 cm~t and 1450-1600 cm™1

regions, respectively.

Mass Spectrometry (MS)

Use Electron lonization (EI) or Electrospray
lonization (ESI). Expected Result: The
molecular ion peak [M]* should be visible,
showing a characteristic isotopic pattern for a
molecule containing one bromine atom (two
peaks of nearly equal intensity at m/z 223 and
225).

Application in Drug Discovery: GSK-3 Inhibition
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3-(2-Bromoacetyl)benzonitrile has been identified as a compound used in the study of novel
inhibitors for Glycogen Synthase Kinase 3 (GSK-3).[6] GSK-3 is a serine/threonine kinase that
is a key regulator in numerous cellular signaling pathways. Its hyperactivity is implicated in a
wide range of pathologies, including neurodegenerative diseases (like Alzheimer's), psychiatric
disorders, and metabolic diseases.[6][7][8]

The bromoacetyl functional group is a reactive electrophile that can form a covalent bond with
nucleophilic residues, such as cysteine, within the ATP-binding site of a kinase. This
irreversible inhibition makes compounds like 3-(2-Bromoacetyl)benzonitrile valuable as
chemical probes to study enzyme function and as potential starting points for therapeutic
development.

One of the most well-studied roles of GSK-3 is in the canonical Wnt signaling pathway.[9] In the
absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates [3-
catenin, targeting it for ubiquitination and proteasomal degradation.[9] When a Wnt ligand binds
to its receptor, this destruction complex is inactivated, allowing (3-catenin to accumulate,
translocate to the nucleus, and activate the transcription of target genes involved in cell
proliferation and differentiation.[8][9] An inhibitor of GSK-3 would mimic the effect of a Wnt
signal by preventing -catenin degradation.

Safety and Handling

3-(2-Bromoacetyl)benzonitrile is classified as a hazardous substance and must be handled
with appropriate precautions. It is corrosive and toxic if swallowed, inhaled, or in contact with
skin.
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Safety Aspect

Recommendation

Hazard Classifications

Acute Toxicity (Oral, Dermal, Inhalation), Skin

Corrosion/Irritation, Serious Eye Damage.

Signal Word

Danger

Personal Protective Equipment (PPE)

Wear protective gloves, chemical-resistant
clothing, and eye/face protection. Work in a
well-ventilated area or under a chemical fume
hood.

Avoid contact with skin, eyes, and clothing. Do

Handling not breathe dust. Wash hands thoroughly after
handling.
Store in a tightly closed container in a dry, cool,
and well-ventilated place. Keep locked up.
Storage

Recommended storage is under an inert

atmosphere (Nitrogen or Argon) at 2-8°C.

First Aid (Eyes)

Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to
do. Continue rinsing and seek immediate
medical attention.

First Aid (Skin)

Take off immediately all contaminated clothing.
Rinse skin with water/shower. Seek immediate
medical attention.

First Aid (Ingestion)

Rinse mouth. Do NOT induce vomiting. Call a
POISON CENTER or doctor immediately.

Mandatory Visualizations
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Starting Materials

3-Acetylbenzonitrile

Reaction

N-Bromosuccinimide (NBS)

Purification

Products

Byproduct

3-(2-Bromoacetyl)benzonitrile
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Caption: Synthetic route to 3-(2-Bromoacetyl)benzonitrile.
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Caption: Standard workflow for chemical synthesis and characterization.
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Caption: Role of GSK-3 in the canonical Wnt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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